molecular formula C11H20N2O3 B14025027 Tert-butyl (3AR,6AR)-3A-hydroxyhexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate

Tert-butyl (3AR,6AR)-3A-hydroxyhexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate

Cat. No.: B14025027
M. Wt: 228.29 g/mol
InChI Key: MEAFQVGJRGNCFV-LDYMZIIASA-N
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Description

Tert-butyl (3AR,6AR)-3A-hydroxyhexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (3AR,6AR)-3A-hydroxyhexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate typically involves multiple steps. One common method involves the condensation of a pyrrole derivative with a tert-butyl ester. The reaction conditions often require the use of a catalyst, such as iron(III) chloride, and are carried out in an aqueous medium . The process may also involve the use of protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3AR,6AR)-3A-hydroxyhexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Tert-butyl (3AR,6AR)-3A-hydroxyhexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl (3AR,6AR)-3A-hydroxyhexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3AR,6AR)-3A-hydroxyhexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate is unique due to its specific structural features and the presence of a hydroxy group, which can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl (3aR,6aR)-3a-hydroxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-5-8-4-12-6-11(8,15)7-13/h8,12,15H,4-7H2,1-3H3/t8-,11-/m1/s1

InChI Key

MEAFQVGJRGNCFV-LDYMZIIASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CNC[C@]2(C1)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2(C1)O

Origin of Product

United States

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